molecular formula C4H8 B13785275 2-Butene-d8

2-Butene-d8

Katalognummer: B13785275
Molekulargewicht: 64.16 g/mol
InChI-Schlüssel: IAQRGUVFOMOMEM-PIODKIDGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butene-d8 is a deuterated form of 2-butene, where all hydrogen atoms are replaced with deuterium. It has the chemical formula C4D8 and a molecular weight of 64.16 g/mol . This compound is often used in scientific research due to its unique isotopic properties.

Vorbereitungsmethoden

2-Butene-d8 can be synthesized through various methods. One common approach involves the deuteration of 2-butene using deuterium gas (D2) in the presence of a catalyst. This process typically requires specific reaction conditions, such as elevated temperatures and pressures, to ensure complete deuteration . Industrial production methods may involve the use of specialized equipment to handle and store deuterium gas safely.

Analyse Chemischer Reaktionen

2-Butene-d8 undergoes similar chemical reactions as its non-deuterated counterpart, 2-butene. These reactions include:

Wissenschaftliche Forschungsanwendungen

2-Butene-d8 is widely used in various scientific research fields:

Wirkmechanismus

The mechanism of action of 2-butene-d8 is similar to that of 2-butene. In catalytic hydrogenation, for example, the double bond in this compound interacts with the catalyst surface, allowing hydrogen atoms to add across the double bond, resulting in the formation of butane-d8 . The presence of deuterium can influence reaction rates and pathways due to the kinetic isotope effect, where reactions involving deuterium are generally slower than those involving hydrogen.

Vergleich Mit ähnlichen Verbindungen

2-Butene-d8 can be compared with other deuterated alkenes, such as 1-butene-d8 and ethylene-d4. While all these compounds share the characteristic of having deuterium atoms, this compound is unique due to its specific double bond position and geometric isomerism (cis and trans forms) . This makes it particularly useful for studying stereochemical effects in chemical reactions.

Conclusion

This compound is a valuable compound in scientific research due to its unique isotopic properties. Its applications span across chemistry, biology, medicine, and industry, making it an essential tool for researchers and industrial chemists alike.

Eigenschaften

Molekularformel

C4H8

Molekulargewicht

64.16 g/mol

IUPAC-Name

1,1,1,2,3,4,4,4-octadeuteriobut-2-ene

InChI

InChI=1S/C4H8/c1-3-4-2/h3-4H,1-2H3/i1D3,2D3,3D,4D

InChI-Schlüssel

IAQRGUVFOMOMEM-PIODKIDGSA-N

Isomerische SMILES

[2H]C(=C([2H])C([2H])([2H])[2H])C([2H])([2H])[2H]

Kanonische SMILES

CC=CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.